

# Crystal structure analysis of Terephthalbis(p-phenetidine)

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## Compound of Interest

Compound Name: *Terephthalbis(p-phenetidine)*

Cat. No.: *B096685*

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## Analysis of Crystal Structures: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies of single-crystal X-ray diffraction for the determination of molecular structures.

Note to the Reader: As of the latest available data, the specific crystal structure of **Terephthalbis(p-phenetidine)** has not been reported in publicly accessible scientific literature or crystallographic databases. Therefore, this guide provides a detailed overview of the standard methodologies and data presentation involved in crystal structure analysis, which would be applicable to this compound should its crystals be studied.

## Introduction to Crystal Structure Analysis

Crystal structure analysis is a powerful technique that provides a three-dimensional model of the arrangement of atoms, ions, or molecules in a crystalline solid.<sup>[1][2]</sup> The most definitive method for this purpose is single-crystal X-ray diffraction.<sup>[1][2][3]</sup> This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the regular, repeating arrangement of atoms within the crystal.<sup>[1][2]</sup> By analyzing the positions and intensities of the diffracted X-ray beams, it is possible to generate a three-dimensional electron density map of the molecule and subsequently build an atomic model.<sup>[1][4]</sup> This information is crucial in various scientific fields, including materials science,

chemistry, and biology, for understanding the relationship between a molecule's structure and its physical and chemical properties.[\[1\]](#)[\[2\]](#)

## General Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the growth of a suitable crystal and ends with the refinement and validation of the atomic model.[\[1\]](#)[\[3\]](#)[\[5\]](#)

### 2.1. Crystallization

The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[\[1\]](#)[\[6\]](#) The crystal should ideally be between 0.1 and 0.3 mm in size and free from significant defects such as cracks or twinning.[\[1\]](#)[\[7\]](#) Common crystallization techniques include:

- Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.
- Solvent Diffusion: A solution of the compound is placed in a container, and a miscible "anti-solvent" (in which the compound is poorly soluble) is allowed to slowly diffuse into the solution, inducing crystallization.
- Vapor Diffusion: A small amount of the compound's solution is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.
- Cooling: A saturated solution of the compound is slowly cooled, reducing the solubility and promoting crystal growth.

### 2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[\[8\]](#)[\[9\]](#) The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[\[5\]](#)[\[8\]](#) A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a

detector.<sup>[1]</sup><sup>[9]</sup> The result is a series of diffraction images, each containing a pattern of spots of varying intensities.<sup>[1]</sup>

### 2.3. Data Processing

The collected diffraction images are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the intensities of each diffraction spot.<sup>[10]</sup> This step also involves applying corrections for various experimental factors, such as background noise and X-ray absorption by the crystal.<sup>[9]</sup>

### 2.4. Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment provides the intensities but not the phases of the diffracted waves.<sup>[8]</sup><sup>[11]</sup> Several methods are used to solve the phase problem:

- Direct Methods: These methods use statistical relationships between the intensities of the diffraction spots to directly predict the phases.<sup>[8]</sup><sup>[11]</sup>
- Patterson Methods: This approach uses a map of interatomic vectors to locate heavy atoms in the structure, the positions of which can then be used to calculate initial phases.<sup>[8]</sup><sup>[11]</sup>
- Charge Flipping: An iterative algorithm that can solve crystal structures without prior knowledge of the atomic composition.<sup>[12]</sup>

### 2.5. Structure Refinement

After obtaining an initial model of the structure, it is refined to better fit the experimental data.<sup>[5]</sup><sup>[13]</sup><sup>[14]</sup> This is typically done using a least-squares minimization process, where the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.<sup>[8]</sup><sup>[13]</sup>

### 2.6. Validation

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters, as well as

analyzing the final electron density map for any unassigned features. The quality of the final model is assessed using metrics such as the R-factor.[\[10\]](#)

## Data Presentation for Crystal Structure Analysis

Should the crystal structure of **Terephthalbis(p-phenetidine)** be determined, the quantitative data would be presented in a standardized format, typically in tables within a scientific publication or a crystallographic information file (CIF). The following tables illustrate the type of information that would be provided.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C <sub>24</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>
Formula weight	372.46
Temperature (K)	100(2)
Wavelength (Å)	0.71073
Crystal system	e.g., Monoclinic
Space group	e.g., P2 <sub>1</sub> /c
Unit cell dimensions	
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
γ (°)	90
Volume (Å <sup>3</sup> )	Value
Z	Value
Density (calculated) (Mg/m <sup>3</sup> )	Value
Absorption coefficient (mm <sup>-1</sup> )	Value
F(000)	Value
Crystal size (mm <sup>3</sup> )	e.g., 0.20 x 0.15 x 0.10
θ range for data collection (°)	e.g., 2.0 to 25.0
Index ranges	h, k, l ranges
Reflections collected	Value
Independent reflections	Value [R(int) = Value]

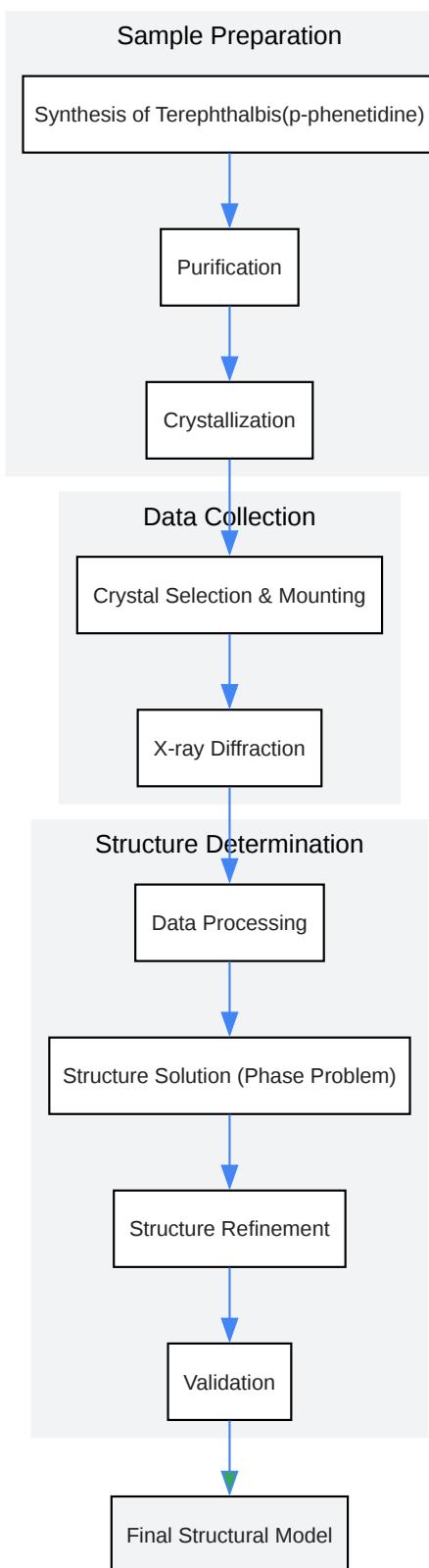
Completeness to $\theta = 25.00^\circ$ (%)	Value
Data / restraints / parameters	Values
Goodness-of-fit on $F^2$	Value
Final R indices [ $ I  > 2\sigma(I)$ ]	$R_1 = \text{Value}$ , $wR_2 = \text{Value}$
R indices (all data)	$R_1 = \text{Value}$ , $wR_2 = \text{Value}$
Largest diff. peak and hole (e. $\text{\AA}^{-3}$ )	Values

Table 2: Selected Bond Lengths ( $\text{\AA}$ ) and Angles ( $^\circ$ )

Bond	Length ( $\text{\AA}$ )	Angle	Angle ( $^\circ$ )
C1-C2	Value	C1-C2-C3	Value
N1-C7	Value	C7-N1-C8	Value
O1-C10	Value	C9-O1-C10	Value
...	...	...	...

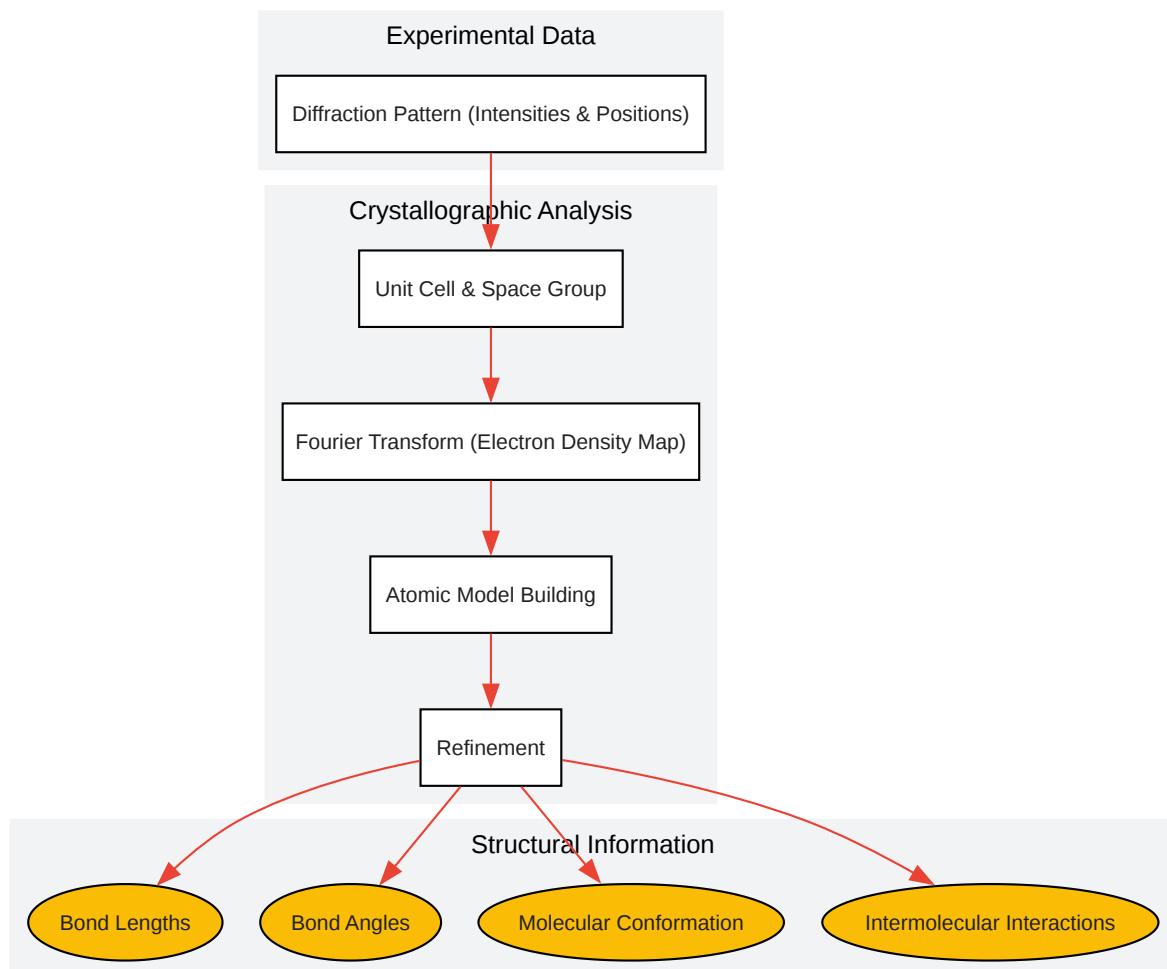
## Visualizations of Experimental Workflow

The following diagrams illustrate the general workflow and logical relationships in a single-crystal X-ray diffraction experiment.



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Caption: General workflow for crystal structure determination.

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Caption: Logical relationships in crystallographic analysis.

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